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Dybowskin-2CDYa

Cat. No.: B1576886
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Description

Dybowskin-2CDYa is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Chinese frog, Rana dybowskii . It possesses a broad-spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, while demonstrating low hemolytic activity against human red blood cells, making it a promising template for antibiotic development . Its primary sequence is rich in arginine residues, and it is characterized by a low sequence similarity to other known amphibian AMPs . Research indicates that synthetic analogs of this compound, such as the modified peptide AWRK6, exhibit enhanced properties including improved stability against trypsin degradation and 2-4 fold greater antimicrobial potency . Beyond direct antimicrobial effects, these derivatives show significant research value in immunomodulation, effectively binding and neutralizing lipopolysaccharides (LPS) to inhibit LPS-induced inflammatory responses in vitro and offer protection in murine models of endotoxemia . Furthermore, the fusion peptide hEGF-Dy2, which combines this compound with human epidermal growth factor, has been shown to possess a dual function, inhibiting bacterial growth while simultaneously promoting the proliferation of NIH3T3 cells, indicating great potential for wound healing and burn treatment research . Recent studies also suggest that the derivative AWRK6 has therapeutic potential in metabolic associated fatty liver disease (MAFLD), ameliorating hepatic steatosis and improving glucose homeostasis in model systems . The mechanism of action for this compound and its analogs is attributed to their cationic and amphipathic nature, which facilitates interaction with negatively charged bacterial membranes, leading to membrane disruption . The anti-inflammatory activity is linked to the blockade of the TLR4/NF-κB signaling pathway . This peptide provides researchers with a versatile tool for investigating novel anti-infective strategies, immunomodulation, and complex metabolic disorders.

Properties

bioactivity

Antimicrobial

sequence

SAVGRHGRRFGLRKHRKH

Origin of Product

United States

Discovery, Molecular Characterization, and Classification of Dybowskin 2cdya

Isolation and Initial Characterization from Rana dybowskii Skin Secretions

Dybowskin-2CDYa was discovered and isolated from the skin secretions of the Chinese frog, Rana dybowskii. researchgate.netcapes.gov.brbanglajol.info The identification of this peptide was achieved through a combination of mass spectrometry and cDNA sequencing techniques applied to the frog's skin secretions. capes.gov.brbanglajol.info This initial research identified this compound as one of several antimicrobial peptides produced by this frog species. capes.gov.br Along with its counterpart, Dybowskin-2CDYb, and another peptide, Dybowskin-1CDYa, it was found to have a distinct amino acid composition. researchgate.netcapes.gov.br These peptides are secreted onto the frog's skin and are believed to play a role in its innate immune defense against pathogens. capes.gov.br

Primary Structural Elucidation and Amino Acid Composition

The detailed molecular structure of this compound has been determined, revealing key features that underpin its biological activity.

Amino Acid Sequence Determination

The primary structure of this compound consists of a specific sequence of 18 amino acids. The determined sequence is as follows: Ser-Ala-Val-Gly-Arg-His-Ser-Arg-Arg-Phe-Gly-Leu-Arg-Lys-His-Arg-Lys-His. banglajol.infovulcanchem.commdpi.com This sequence has been cataloged in public databases, with the GenBank accession number ACF08009.1. banglajol.infovulcanchem.com

Table 1: Amino Acid Sequence of this compound

1 2 3 4 5 6 7 8 9 10 11 12 13 14 15 16 17 18

Peptide Length and Distinctive Amino Acid Residue Enrichment (e.g., Arginine-rich)

Table 2: Amino Acid Composition of this compound

Amino Acid Code Count
Alanine (B10760859) Ala 1
Arginine Arg 4
Glycine Gly 2
Histidine His 3
Leucine Leu 1
Lysine (B10760008) Lys 2
Phenylalanine Phe 1
Serine Ser 2
Valine Val 1

| Total | | 18 |

Comparative Sequence Analysis and Phylogenetic Relationship within Antimicrobial Peptide Families

Comparative analysis of the amino acid sequence of this compound reveals that it has little similarity to previously known antimicrobial peptide families. researchgate.netcapes.gov.brresearchgate.net This low sequence conservation suggests that it represents a novel class of antimicrobial peptides. banglajol.info

This compound and the closely related Dybowskin-2CDYb are considered members of the Dybowskin-2 family of peptides. semanticscholar.org While they are distinct from other well-known amphibian antimicrobial peptide families such as brevinins, temporins, and japonicins, they share a common origin within the skin secretions of Rana species. capes.gov.brmdpi.com Analysis has shown a high degree of similarity to Amurin-7AM, a peptide isolated from the Rana amurensis frog. semanticscholar.org However, the dybowskin family, including this compound, is generally characterized by its unique amino acid composition and sequence. mdpi.comsemanticscholar.org

Antimicrobial Spectrum and Efficacy of Dybowskin 2cdya

In Vitro Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

Studies have consistently shown that Dybowskin-2CDYa exhibits significant inhibitory activity against Gram-positive bacteria. vulcanchem.com Its efficacy is particularly pronounced against Staphylococcus aureus, a clinically relevant pathogen. vulcanchem.com In laboratory tests, the peptide demonstrated a strong inhibitory effect on the growth of S. aureus. vulcanchem.com One study quantified this effect by measuring the inhibition zone diameter, which was found to be 22.0 mm for Staphylococcus aureus. vulcanchem.com Further research indicates that this compound is generally more potent in its action against Gram-positive strains compared to Gram-negative ones. banglajol.info

In Vitro Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The antimicrobial activity of this compound extends to Gram-negative bacteria, including pathogens such as Escherichia coli and Pseudomonas aeruginosa. vulcanchem.combanglajol.info The peptide has been shown to effectively inhibit the growth of these species in in vitro settings. vulcanchem.com This broad-spectrum capability makes it a subject of interest for its potential to address infections involving various types of bacteria. vulcanchem.com The peptide's effectiveness against these challenging Gram-negative strains highlights its wide-ranging antimicrobial potential. vulcanchem.combanglajol.info

Quantitative Assessment of Broad-Spectrum Antimicrobial Potency (e.g., Minimum Inhibitory Concentrations)

The potency of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. banglajol.info For this compound, MIC values have been determined against several bacterial strains, confirming its broad-spectrum activity. banglajol.info

Research has established an MIC of 6 µM for this compound against the Gram-positive bacterium S. aureus. For Gram-negative bacteria, studies using serial dilutions in microtiter plates have determined the MIC₅₀ (the concentration that inhibits 50% of isolates). It was noted that the material of the plates can influence the results, as cationic peptides may bind to polystyrene surfaces. banglajol.info The MIC₅₀ values for this compound were improved when tested using polypropylene (B1209903) plates compared to polystyrene. banglajol.info

The following table summarizes the reported MIC values for this compound against key bacterial strains.

Bacterial StrainGram TypeMIC Value (µg/mL)MIC Value (µM)Testing Plate
Staphylococcus aureusGram-Positive-6 µM -
Escherichia coli ATCCGram-Negative128 µg/mL banglajol.info-Polystyrene
Escherichia coli ATCCGram-Negative64 µg/mL banglajol.info-Polypropylene
Pseudomonas aeruginosa 01Gram-Negative128 µg/mL banglajol.info-Polystyrene
Pseudomonas aeruginosa 01Gram-Negative64 µg/mL banglajol.info-Polypropylene

Mechanistic Investigations of Dybowskin 2cdya S Antimicrobial Action

Interactions with Bacterial Cell Membranes

The primary mode of action for many antimicrobial peptides, including members of the dybowskin family, involves direct interaction with and disruption of the bacterial cell membrane. mdpi.comresearchgate.netimrpress.com This interaction is a multi-step process initiated by electrostatic attraction, followed by membrane permeabilization, ultimately leading to cell death.

The initial and critical step in Dybowskin-2CDYa's antimicrobial activity is its electrostatic attraction to the bacterial cell surface. banglajol.infoacs.org Bacterial membranes are rich in anionic components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which give the membrane a net negative charge. In contrast, this compound is a highly cationic peptide. banglajol.info

Of the 18 amino acids that constitute this compound, ten are positively charged arginine (Arg) residues. banglajol.inforesearchgate.net This high net positive charge (a pI of 12.60) facilitates a strong, selective electrostatic interaction with the negatively charged outer membrane of bacterial cells. banglajol.info This attraction concentrates the peptide on the microbial surface, a prerequisite for subsequent disruptive actions. nih.govsemanticscholar.org The arginine residues are also noted for their ability to form hydrogen bonds, which, along with cation-pi interactions involving other residues, can further enhance the binding of the peptide to the membrane. researchgate.net This initial binding displaces divalent cations like Mg²⁺ and Ca²⁺ that normally stabilize the outer membrane, causing localized disorganization and allowing the peptide to access the inner phospholipid bilayer. semanticscholar.org

Following the initial electrostatic binding, alpha-helical antimicrobial peptides like this compound are understood to permeabilize the bacterial membrane through the formation of pores or other disruptive processes. mdpi.comresearchgate.net While the exact mechanism for this compound has not been definitively elucidated, three primary models are proposed for how such peptides compromise membrane integrity.

In the barrel-stave model, once a threshold concentration of peptide is reached on the membrane surface, the peptides insert themselves into the lipid bilayer, orienting perpendicular to the membrane plane. researchgate.netplos.orgresearchgate.net These peptides then aggregate to form a bundle-like structure, creating a transmembrane pore or channel. researchgate.net The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, lining the aqueous channel. researchgate.net This structure resembles the staves of a barrel, hence the name. mdpi.comresearchgate.net The formation of these pores leads to the leakage of essential ions and metabolites from the cytoplasm, disrupting the electrochemical gradient and ultimately causing cell death. researchgate.net

The carpet model proposes a different, non-pore-forming mechanism. In this scenario, the antimicrobial peptides accumulate on the exterior of the bacterial membrane, lying parallel to the surface and forming a "carpet-like" layer. mdpi.comresearchgate.netresearchgate.net This extensive coverage is driven by electrostatic interactions. Once a critical concentration is achieved, the peptides induce membrane collapse in a detergent-like manner, disrupting the bilayer's structure and forming transient holes or micelles. researchgate.netcore.ac.uk This widespread disruption leads to a catastrophic loss of membrane integrity and cell lysis. mdpi.com

The toroidal pore, or "wormhole," model is a hybrid of the other two mechanisms. Like the barrel-stave model, it involves the insertion of peptides into the membrane. However, in this configuration, the peptides associate with the polar head groups of the lipid molecules, inducing the lipid monolayer to bend continuously through the pore. researchgate.netcore.ac.ukbiorxiv.org The result is a channel that is lined by both the inserted peptides and the lipid head groups. core.ac.ukrice.edu This structure disrupts the membrane curvature and integrity, allowing for the unregulated passage of water and solutes, leading to cell death. mdpi.comresearchgate.net When a higher threshold concentration of peptide is reached, these toroidal pores can reportedly fuse, leading to complete membrane disintegration. imrpress.com

Proposed Membrane Permeabilization Mechanisms

The Carpet Disruption Model

Exploration of Potential Intracellular Targets and Inhibition of Microbial Biosynthetic Pathways

While membrane disruption is a primary bactericidal mechanism for this compound, it is recognized that some antimicrobial peptides can translocate across the bacterial membrane to act on internal cellular components. imrpress.comsemanticscholar.org After permeabilizing the membrane, these peptides can enter the cytoplasm and interfere with essential life processes.

The exploration of such potential intracellular targets for this compound is an ongoing area of research. For other antimicrobial peptides, translocation has been shown to lead to the inhibition of DNA, RNA, and protein synthesis. mdpi.comresearchgate.net For instance, some peptides have been observed to bind to nucleic acids or interfere with enzymatic activities within the cell, providing a secondary mechanism of action that complements membrane disruption. semanticscholar.org However, specific intracellular targets for this compound have not yet been definitively identified. The ability to disrupt multiple targets, both at the membrane and within the cell, would be a significant advantage, potentially reducing the likelihood of bacteria developing resistance. imrpress.com

Data Tables

Table 1: Minimum Inhibitory Concentrations (MIC₅₀) of this compound This table displays the concentration of this compound required to inhibit the growth of 50% of various bacterial strains, tested on different materials. Data sourced from banglajol.info.

OrganismGram StainPlate MaterialMIC₅₀ (µg/mL)
E. coli ATCCGram-negativePolystyrene128
E. coli ATCCGram-negativePolypropylene (B1209903)64
P. aeruginosa 01Gram-negativePolystyrene128
P. aeruginosa 01Gram-negativePolypropylene64

Peptide Engineering and Rational Design Strategies Based on Dybowskin 2cdya

Design Principles for Enhanced Antimicrobial Activity and Stability

A key focus of engineering Dybowskin-2CDYa is to improve its potency against a wider range of pathogens while ensuring it remains stable in physiological conditions.

Impact of Targeted Amino Acid Substitutions on Peptide Functionality (e.g., Arginine to Lysine)

The substitution of specific amino acids is a fundamental strategy in peptide design. In the case of this compound, which is rich in arginine residues, replacing them with lysine (B10760008) has been a subject of investigation. researchgate.netnih.gov While both are positively charged amino acids crucial for the initial electrostatic interaction with negatively charged bacterial membranes, they possess different structural and chemical properties that can influence peptide function.

Studies have shown that substituting arginine with lysine can lead to a higher affinity for anionic liposomes, which mimic bacterial membranes, compared to zwitterionic ones that resemble mammalian cell membranes. nih.gov This targeted substitution can result in derivatives with enhanced antimicrobial potency. For instance, the synthetic peptide AWRK6, where arginine residues of this compound were replaced with lysine, demonstrated a 2- to 4-fold increase in activity against Staphylococcus aureus and was also effective against E. coli. nih.gov This suggests that the guanidinium (B1211019) group of arginine and the simpler amino group of lysine interact differently with membrane components, affecting the peptide's disruptive capabilities. nih.gov

However, the impact of this substitution is not always straightforward. The enhancement of antimicrobial potency can vary depending on the number and position of the substituted residues. nih.gov In some cases, replacing lysine with arginine has been shown to increase antimicrobial activity in other peptide scaffolds, highlighting that the context of the entire peptide sequence and structure is critical. nih.gov Computational studies also suggest that lysine, being less bulky than arginine, may have more rotational freedom within the folded peptide structure, potentially contributing to the entropic stabilization of the native, active state. plos.org

Modulation of Hydrophobicity and Alpha-Helical Content for Optimized Bioactivity

The balance between hydrophobicity and the propensity to form an alpha-helical structure is critical for the lytic activity of many antimicrobial peptides. This compound, in an aqueous solution, tends to have a random coil structure but transitions to a more ordered alpha-helical conformation in a membrane-like environment. researchgate.net

One strategy to enhance bioactivity is to increase the peptide's hydrophobicity. banglajol.info This was achieved in the design of the derivative AWRK6 by replacing an alanine (B10760859) residue in the original this compound sequence with tryptophan, which has a significantly higher hydrophobicity index. banglajol.info This modification, combined with the arginine-to-lysine substitutions, was intended to improve the peptide's ability to penetrate and disrupt the bacterial membrane.

These sequence modifications also influence the secondary structure. The alpha-helical content of AWRK6 was predicted to be higher than that of the parent peptide, this compound (66.7% vs 61.1%). banglajol.info Experimental evidence from circular dichroism (CD) spectroscopy confirmed that AWRK6 exhibits a greater propensity to form an alpha-helical structure, particularly in alkaline conditions. banglajol.info This increased helicity is often correlated with enhanced antimicrobial activity, as the well-defined amphipathic structure facilitates membrane insertion and pore formation. nih.govresearchgate.net

Development and Characterization of Multifunctional Fusion Peptides Incorporating this compound

To broaden the therapeutic potential of this compound, researchers have developed fusion peptides that combine its antimicrobial properties with other biological activities.

Molecular Cloning and Recombinant Expression of Chimeric Constructs

A significant advancement has been the creation of chimeric proteins that fuse this compound with human epidermal growth factor (hEGF). researchgate.netvulcanchem.com The goal is to create a dual-function molecule that can simultaneously combat bacterial infections and promote wound healing by stimulating cell proliferation. nih.gov

The process involves molecular cloning techniques to ligate the gene encoding this compound with the gene for hEGF. researchgate.netnih.gov These fusion genes are then inserted into expression vectors, such as pET-30a(+) or pPIC9K, which are subsequently introduced into a host organism for protein production. researchgate.net Both prokaryotic systems, like E. coli BL21 (DE3), and eukaryotic systems, such as the yeast Pichia pastoris GS115, have been successfully used for recombinant expression. researchgate.netvulcanchem.com

In E. coli, the fusion protein, often with a His-tag for purification, is typically expressed in the form of inclusion bodies and can be induced with IPTG. researchgate.netnih.gov In Pichia pastoris, the fusion protein can be secreted into the culture medium, simplifying purification. vulcanchem.com Purification strategies involve techniques like Ni-NTA affinity chromatography for His-tagged proteins and multi-step chromatographic procedures including size-exclusion and reverse-phase HPLC. researchgate.netvulcanchem.com

Host SystemExpression VectorInduction MethodFusion PartnerMolecular WeightYieldPurification Method
E. coli BL21 (DE3)pET-30a(+)1.0 mmol/L IPTGhEGF13.7 kDa30 mg/LNi-NTA affinity chromatography
Pichia pastoris GS115pPIC9KMethanol (1%)hEGF8.8 kDa~0.30 mg/mLSephadex G-50 and C18 RP-HPLC

Evaluation of Dual Bioactivity Profiles (e.g., Antimicrobial and Cell Proliferation)

The resulting fusion proteins have been characterized to confirm their dual functionality. The antimicrobial activity is retained, with the fusion proteins showing inhibitory effects against a broad spectrum of bacteria, including Staphylococcus aureus, Escherichia coli O157, and Pseudomonas aeruginosa. researchgate.netnih.gov

Simultaneously, the hEGF portion of the fusion protein actively promotes cell growth. The E. coli-expressed hEGF-Dy2 fusion protein demonstrated significant proliferative activity on NIH3T3 fibroblast cells. researchgate.netvulcanchem.com Similarly, the fusion protein produced in Pichia pastoris increased the proliferation rate of NIH3T3 cells in a concentration-dependent manner. vulcanchem.com These findings indicate that such fusion peptides hold considerable promise for therapeutic applications in wound healing and the treatment of burns, where both antimicrobial action and tissue regeneration are crucial. nih.govvulcanchem.com

Investigation of Immunomodulatory Properties of this compound Derivatives (e.g., AWRK6)

Beyond direct antimicrobial action, some derivatives of this compound have been shown to possess immunomodulatory properties, particularly in neutralizing the inflammatory effects of bacterial components like lipopolysaccharide (LPS).

AWRK6, the synthetic derivative of this compound, has been investigated for its anti-endotoxin activity. nih.govresearcher.life LPS, a major component of the outer membrane of Gram-negative bacteria, can trigger a strong and often harmful inflammatory response in animals. nih.gov AWRK6, with its high net positive charge and α-helical structure, can effectively bind to the negatively charged LPS. nih.govresearcher.life This binding has been shown to inhibit the initial step of the LPS-induced inflammatory cascade by blocking the interaction between LPS and the LPS-binding protein (LBP). nih.gov Enzyme-linked immunosorbent assays (ELISA) revealed that AWRK6 could reduce the binding of LBP to LPS by up to 70%. nih.gov

In vivo studies using a murine model of endotoxemia further demonstrated the protective effects of AWRK6. nih.gov Treatment with AWRK6 significantly reduced serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are typically elevated during an endotoxic shock. nih.gov Histopathological analysis also showed that AWRK6 could alleviate LPS-induced liver and lung damage. nih.govresearcher.life These findings suggest that AWRK6 and similar derivatives could serve as potential therapeutic agents not just for killing bacteria, but also for managing the dangerous inflammatory responses associated with severe infections. nih.govuclan.ac.uk

Mechanisms of Lipopolysaccharide (LPS) Binding and Neutralization

The primary mechanism by which AWRK6, a synthetic derivative of this compound, counteracts the inflammatory effects of LPS involves direct binding and neutralization, thereby preventing the initiation of the host's inflammatory cascade. nih.govmdpi.com This process is fundamentally driven by the peptide's structural and electrochemical properties.

AWRK6 is characterized as a positively charged, α-helical, and amphipathic peptide. nih.gov This high positive charge is crucial for its initial interaction with the negatively charged phosphate (B84403) groups of Lipid A, the most conserved and toxic component of LPS. nih.govnih.gov This electrostatic attraction facilitates the binding of AWRK6 to LPS.

A key step in LPS-induced inflammation is the binding of LPS to the LPS-binding protein (LBP) in the serum. nih.gov The resulting LPS-LBP complex then interacts with CD14 on the surface of immune cells like macrophages, ultimately leading to the activation of the Toll-like receptor 4 (TLR4) signaling pathway. nih.govmdpi.com AWRK6 effectively disrupts this process by blocking the binding of LPS to LBP. nih.gov In vitro studies have shown that AWRK6 can reduce the binding of LBP to LPS by more than 50% in a dose-dependent manner. nih.gov A Limulus Amebocyte Lysate (LAL) assay further confirmed that AWRK6 directly binds to LPS, leading to a significant decrease in detectable LPS concentration. nih.gov By neutralizing LPS and preventing its interaction with LBP, AWRK6 effectively inhibits the first critical step of the LPS-induced inflammatory response. nih.govmdpi.com

Table 1: In Vitro LPS Neutralization by AWRK6

AssayExperimental ConditionObserved EffectReference
ELISA-based LBP-LPS Binding AssayAWRK6 added 1 hour before LBP or at the same time as LBP.Reduced the binding of LBP to LPS to less than 50% of the control in a dose-dependent manner. nih.gov
ELISA-based LBP-LPS Binding AssayAWRK6 added after 15, 30, 60, and 120 minutes of LBP incubation with LPS.Reduced the binding of LBP to LPS to approximately 70% of the control. nih.gov
LAL Chromogenic AssayAWRK6 incubated with LPS.Significantly decreased the concentration of detectable LPS in a concentration-dependent manner. nih.gov

Attenuation of Inflammatory Responses in Preclinical Models

The LPS-neutralizing capability of the this compound-derived peptide, AWRK6, translates to significant anti-inflammatory effects in preclinical models of endotoxemia. nih.govmdpi.com By preventing the activation of the TLR4 signaling pathway, AWRK6 effectively suppresses the downstream production of pro-inflammatory mediators. nih.gov

The activation of TLR4 by the LPS-LBP-CD14 complex normally triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. nih.govmdpi.com This releases the nuclear factor-kappa B (NF-κB), allowing it to translocate to the nucleus and induce the transcription of various pro-inflammatory genes. nih.gov Research has shown that AWRK6 treatment significantly reverses LPS-induced overexpression of TLR4 and prevents the degradation of IκB, thereby inhibiting the activation of the NF-κB pathway. nih.gov

In a murine model of endotoxemia, treatment with AWRK6 demonstrated a dose-dependent protective effect against LPS-induced lethality. nih.gov This protective effect was associated with a marked reduction in the serum levels of key pro-inflammatory cytokines. nih.govmdpi.com Specifically, administration of AWRK6 significantly attenuated the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

Furthermore, preclinical studies have highlighted the protective effects of AWRK6 against LPS-induced organ damage. In mice subjected to endotoxemia, AWRK6 treatment was shown to alleviate liver and lung injury. nih.gov In a model of LPS-induced liver injury, AWRK6 reversed the elevation of liver enzymes such as alanine aminotransferase (ALT) and inducible nitric oxide synthase (iNOS), while restoring the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov Histological analysis confirmed that AWRK6 treatment reduced inflammatory cell infiltration and apoptosis in the liver. nih.gov These findings underscore the peptide's ability to not only neutralize the initial inflammatory trigger but also to mitigate its pathological consequences in vital organs.

Table 2: Attenuation of Inflammatory Responses by AWRK6 in Preclinical Models

Preclinical ModelKey FindingsReference
Murine Endotoxemia ModelA single dose of AWRK6 (2.5, 5, or 10 mg/kg) conferred significant, dose-dependent protection from lethal endotoxemia. Survival rates at 168 hours were 20%, 50%, and 90% respectively. nih.gov
Murine Endotoxemia ModelTreatment with AWRK6 (10 mg/kg) significantly attenuated the serum levels of LPS, IL-1β, IL-6, and TNF-α. nih.govmdpi.com
Murine LPS-Induced Liver Injury ModelAWRK6 treatment remarkably reversed the LPS-induced elevation of ALT and iNOS activities and restored SOD activity in liver homogenates. nih.gov
Murine LPS-Induced Liver Injury ModelHistological analysis showed AWRK6 effectively alleviated histological changes and repressed LPS-induced neutrophil infiltration and apoptosis in the liver. nih.gov
In Vitro Macrophage and RAW 264.7 CellsAWRK6 significantly reversed LPS-induced TLR4 overexpression and IκB depression, and inhibited IκB phosphorylation. nih.gov

Advanced Methodological Approaches in Dybowskin 2cdya Research

Mass Spectrometry and cDNA Sequencing for Peptide Discovery and Identification

The initial discovery and characterization of Dybowskin-2CDYa were accomplished through a powerful combination of mass spectrometry and cDNA sequencing. nih.gov This dual approach is fundamental in the field of peptidomics for identifying novel peptides from complex biological sources, such as the skin secretions of amphibians. nih.gov

Researchers utilized these techniques to analyze the skin secretions of the Chinese frog, Rana dybowskii. nih.gov The process involved stimulating the frog's skin to release its defensive secretions, followed by the separation of the peptide components using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). Mass spectrometry was then employed to determine the precise molecular weights of the isolated peptides. nih.govcapes.gov.br

To elucidate the primary amino acid sequence, tandem mass spectrometry (MS/MS) was used in conjunction with cDNA sequencing. A cDNA library was constructed from the frog's skin, which allowed for the identification of the precursor proteins encoding the mature peptides. nih.gov This combined strategy confirmed that this compound is an 18-amino acid peptide, rich in arginine residues. nih.govcapes.gov.br This approach successfully identified three novel peptides, including this compound and Dybowskin-2CDYb, alongside ten other peptides belonging to previously known families. nih.gov

Peptide FamilyIdentified Peptides from Rana dybowskii Secretions
Brevinin-1 Members of this family were identified.
Japonicin-1 Members of this family were identified.
Brevinin-2 Members of this family were identified.
Temporin Members of this family were identified.
Dybowskin dybowskin-1CDYa, this compound, dybowskin-2CDYb
Data sourced from studies on antimicrobial peptides from Rana dybowskii skin secretions. nih.gov

Optimization of High-Level Recombinant Expression Systems (e.g., Yeast and Bacterial Platforms)

To produce sufficient quantities of this compound for functional and structural studies, and to explore its potential applications, researchers have developed high-level recombinant expression systems. researchgate.netnih.gov Both bacterial and yeast platforms have been successfully utilized, often by expressing this compound as part of a larger fusion protein to enhance stability and simplify purification. researchgate.netnih.gov

One notable strategy involved the fusion of this compound with human epidermal growth factor (hEGF). researchgate.netnih.gov This work demonstrates the optimization of expression in both Escherichia coli (a bacterial platform) and Pichia pastoris (a yeast platform). researchgate.netnih.govresearchgate.net

In the E. coli system, the gene for the hEGF-Dybowskin-2CDYa fusion was cloned into the pET-30a(+) expression vector and transformed into E. coli BL21(DE3) cells. nih.gov Expression was induced using isopropyl-β-D-thiogalactoside (IPTG), with optimal conditions identified as 1.0 mmol/L IPTG for 4 hours at 37°C. nih.gov This resulted in a high yield of the fusion peptide (approximately 30 mg/L), which was expressed in the form of inclusion bodies. nih.gov Purification was achieved using nickel-nitrilotriacetic acid (Ni-NTA) metal affinity chromatography. nih.gov

In the yeast system, the fusion gene was cloned into the pPIC9K vector and transformed into Pichia pastoris GS115. researchgate.netresearchgate.net The fusion protein was secreted into the culture supernatant, and purification was carried out using Sephadex G-50 gel filtration followed by C18 reverse-phased HPLC. researchgate.net

FeatureBacterial Expression System (E. coli)Yeast Expression System (Pichia pastoris)
Host Strain E. coli BL2l (DE3) nih.govP. pastoris GS115 researchgate.net
Expression Vector pET-30a(+) nih.govpPIC9K researchgate.net
Inducing Agent Isopropyl-β-D-thiogalactoside (IPTG) nih.govMethanol
Expression Form Inclusion bodies nih.govSecreted protein researchgate.net
Purification Method Ni-NTA metal affinity chromatography nih.govSephadex G-50 and C18 RP-HPLC researchgate.net
Reported Yield ~30 mg/L nih.govNot specified, but successful expression confirmed. researchgate.net

Biophysical Characterization of Peptide Structure and Membrane Interactions

Understanding the mechanism of action of antimicrobial peptides like this compound requires a detailed biophysical characterization of their structure and how they interact with cell membranes.

Circular dichroism (CD) spectroscopy is a crucial analytical technique used to investigate the secondary structure of peptides and proteins in solution. daveadamslab.comcreative-proteomics.com The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. wikipedia.org The resulting spectrum provides a signature that is characteristic of different types of secondary structures, most notably α-helices and β-sheets. creative-proteomics.com

For antimicrobial peptides, the formation of an α-helical structure is often essential for their function, as this conformation facilitates insertion into and disruption of the bacterial cell membrane. mdpi.com While specific CD spectroscopy studies on this compound are not detailed in the available literature, this technique would be the standard method to confirm its secondary structure. The experiment would involve measuring the CD spectrum of synthetic this compound in different environments, such as in aqueous buffer (to represent its unstructured state) and in the presence of membrane-mimicking solvents (e.g., trifluoroethanol) or lipid vesicles. A transition to a spectrum with characteristic minima around 208 and 222 nm would provide strong evidence of α-helix formation upon encountering a hydrophobic environment, a hallmark of many membrane-active antimicrobial peptides.

To directly study the affinity of this compound for cell membranes and its ability to permeabilize them, researchers employ model membrane systems like lipid monolayers and vesicles. nih.gov These biophysical assays provide quantitative data on the peptide's interaction with lipids.

Lipid Monolayer Studies: A Langmuir trough is used to form a single layer of phospholipids (B1166683) on the surface of an aqueous subphase, mimicking the outer leaflet of a cell membrane. nih.govmdpi.com The lipids are compressed to a surface pressure similar to that of a biological membrane (around 30 mN/m). nih.gov Synthetic this compound would then be injected into the subphase beneath the monolayer. An interaction between the peptide and the lipids, particularly insertion into the monolayer, would cause an increase in the surface pressure. mdpi.com The magnitude and rate of this pressure change are indicative of the peptide's affinity and ability to penetrate the lipid layer.

Lipid Vesicle Studies: Lipid vesicles, or liposomes, are spherical structures composed of a lipid bilayer enclosing an aqueous core, serving as a three-dimensional model of a cell. nih.gov These vesicles can be loaded with a fluorescent dye. To test the membrane permeabilization activity of this compound, the peptide would be added to a suspension of these dye-loaded vesicles. If the peptide disrupts the vesicle membrane, the dye will leak out, resulting in a measurable increase in fluorescence. The extent and rate of dye leakage can be used to quantify the peptide's membrane-disrupting efficacy.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Advanced Cell-Based Assays for Functional Evaluation in Host-Pathogen Interaction Models

While biophysical assays provide mechanistic insights, advanced cell-based assays are critical for evaluating the functional activity of this compound in a more biologically relevant context. danaher.comdrugtargetreview.com These assays assess the peptide's efficacy against live pathogens and its effects on host cells, providing a more holistic view of its potential as a therapeutic agent. nih.govdanaher.com

Studies on the recombinant hEGF-Dybowskin-2CDYa fusion protein have demonstrated its functional capabilities. The purified fusion peptide exhibited significant antibacterial activity against a range of clinically relevant bacteria. nih.gov Such assays typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of the bacteria.

Furthermore, modern host-pathogen interaction models can involve co-culturing pathogens with host cells (e.g., human macrophages) to simulate an infection. drugtargetreview.comnih.gov In such a system, the ability of this compound to not only kill the pathogen but also to function in the presence of host cells and biological fluids can be assessed. These advanced assays can measure pathogen survival inside host cells, host cell viability, and the modulation of immune responses, offering crucial data for preclinical evaluation. nih.govnih.gov For instance, the hEGF-Dybowskin-2CDYa fusion peptide was also tested for its effect on NIH3T3 fibroblast cells, where it showed a significant promoting effect on cell proliferation and migration, indicating potential dual functionality in wound healing contexts. researchgate.netnih.gov

PathogenTypeFunctional Effect of hEGF-Dybowskin-2CDYa
Staphylococcus aureus Gram-positive bacteriumSignificant antibacterial activity nih.gov
Escherichia coli O157 Gram-negative bacteriumSignificant antibacterial activity nih.gov
Pseudomonas aeruginosa Gram-negative bacteriumSignificant antibacterial activity nih.gov
Data sourced from functional assays of the recombinant hEGF-Dybowskin-2CDYa fusion protein. nih.gov

Future Research Trajectories and Translational Bioengineering Applications of Dybowskin 2cdya

Further Elucidation of Detailed Structure-Activity Relationships for Novel Analogs

A critical avenue for future research is the systematic investigation of the structure-activity relationships (SAR) of Dybowskin-2CDYa. The goal of SAR analyses is to interpret the effects of structural variations on biological activity, which can then guide the rational design of new, improved molecules. drugdesign.org For this compound, this involves synthesizing a library of novel analogs and assessing how specific amino acid substitutions or modifications impact its biological functions.

Initial research has already led to the development of at least one synthetic analog, AWRK6, which has shown promise in inhibiting inflammatory responses induced by lipopolysaccharide (LPS). Future studies should expand on this by:

Systematic Amino Acid Substitution: Replacing specific residues, particularly the abundant arginine residues, with other cationic, neutral, or hydrophobic amino acids to determine their contribution to antimicrobial potency, spectrum of activity, and anti-inflammatory effects. capes.gov.br

Truncation and Cyclization: Creating shortened versions of the peptide to identify the minimal active sequence or developing cyclized versions to enhance stability and resistance to proteases.

Physicochemical Analysis: Correlating changes in molecular structure with physicochemical properties such as hydrophobicity, charge distribution, and secondary structure (e.g., α-helicity), and linking these properties to biological performance. nih.gov

These studies will generate crucial data for designing analogs with optimized characteristics, such as enhanced potency against drug-resistant pathogens, reduced potential for resistance development, and improved stability for clinical applications.

Table 1: Known Peptides Derived from this compound This table is interactive. Click on headers to sort.

Peptide Name Origin/Type Known Function Citation
This compound Natural Peptide from Rana dybowskii Strong antimicrobial activity, low hemolytic activity. capes.gov.br

Exploration of Anti-Biofilm and Anti-Virulence Mechanisms

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them highly resistant to conventional antibiotics. nih.govmdpi.com Targeting biofilm formation and bacterial virulence—the mechanisms by which pathogens cause disease—represents a promising strategy to combat infections without exerting direct bactericidal pressure that leads to resistance. frontiersin.orggardp.org

Future research should focus on determining if this compound can inhibit or disrupt biofilms of clinically relevant pathogens. Key areas of investigation include:

Inhibition of Adhesion: Assessing the peptide's ability to prevent the initial attachment of planktonic bacteria to surfaces, a critical first step in biofilm formation. nih.govnih.gov This may occur through the peptide coating either the surface or the bacterium itself. nih.gov

Disruption of Mature Biofilms: Evaluating the peptide's capacity to degrade established biofilms, potentially by killing embedded bacteria or by degrading the EPS matrix. nih.govmdpi.com

Interference with Quorum Sensing (QS): Investigating whether this compound can disrupt the cell-to-cell communication systems that bacteria use to coordinate gene expression for virulence and biofilm formation. nih.govnih.gov

Inhibition of Virulence Factors: Building on the known anti-inflammatory properties of the AWRK6 analog, research can explore the inhibition of other virulence factors, such as toxin production, motility, and the expression of adhesion molecules. nih.govnih.gov

Understanding these mechanisms will be crucial for positioning this compound and its analogs as anti-biofilm or anti-virulence therapeutics, which could be used alone or in combination with traditional antibiotics.

Integration into Advanced Biomaterials and Drug Delivery Systems

The favorable biological properties of this compound make it an excellent candidate for integration into advanced biomaterials and drug delivery systems. capes.gov.br Such integration can create medical devices with inherent antimicrobial properties or enable targeted, controlled release of the peptide to treat localized infections. nih.govnumberanalytics.com

Translational bioengineering applications to explore include:

Antimicrobial Coatings: Covalently bonding or adsorbing this compound onto the surfaces of medical implants, catheters, and wound dressings to prevent bacterial colonization and device-related infections.

Scaffold-Based Delivery: Incorporating the peptide into biodegradable scaffolds, such as hydrogels or porous polymers, used in tissue engineering. numberanalytics.commdpi.com This would provide structural support for tissue regeneration while simultaneously releasing the peptide to prevent infection at the surgical site. numberanalytics.com

Nanoparticle Encapsulation: Loading this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve its stability in biological fluids and facilitate targeted delivery to infection sites. numberanalytics.commdpi.com This approach can enhance therapeutic efficacy while minimizing potential systemic effects. thno.org

These bioengineering strategies could translate the antimicrobial power of this compound into tangible medical products that address the urgent problem of healthcare-associated infections.

Comprehensive Proteomic and Transcriptomic Analysis of Peptide Secretion from Rana dybowskii

The skin of Rana dybowskii secretes a complex cocktail of biologically active peptides as a defense mechanism. capes.gov.brcdnsciencepub.combiomedres.us While this compound has been identified, a deeper understanding of its physiological role requires comprehensive "omics" analyses of the frog's skin and its secretions. Proteomic and transcriptomic studies are powerful tools for identifying the full repertoire of expressed proteins and genes, respectively. nih.gov

Future research in this area should aim to:

Profile the Secretome under Challenge: Use proteomic techniques, like mass spectrometry, to analyze how the composition of skin secretions from R. dybowskii changes in response to specific pathogens (e.g., Gram-positive vs. Gram-negative bacteria, viruses, fungi). cdnsciencepub.comnih.gov This can reveal whether the secretion of this compound is a general or a pathogen-specific response.

Quantify Gene Expression: Employ transcriptomic analysis (e.g., RNA-Seq) to study the expression levels of the genes encoding this compound and other antimicrobial peptides in response to immune stimuli. nih.govresearchgate.netmdpi.com This can elucidate the regulatory pathways that control peptide production. nih.gov

Identify Synergistic Interactions: Investigate potential synergistic or additive effects between this compound and other co-secreted peptides. The frog's natural defense system may rely on the combined action of multiple compounds.

These studies will provide a systems-level view of the frog's innate immunity and could uncover novel peptides or reveal synergistic combinations for therapeutic development.

Table 2: Examples of Immune-Related Molecules Identified in Rana dybowskii This table is interactive. Click on headers to sort.

Molecule Family/Type Specific Examples Function/Relevance Citation
Antimicrobial Peptides Dybowskin-1, Dybowskin-2, Brevinins, Temporins Direct defense against pathogens. capes.gov.brcapes.gov.brnih.gov
Immune Response Proteins Annexin A1, Lysozyme, C-type lectin Modulate and execute immune responses. nih.gov
Toll-Like Receptor (TLR) Pathway Components TLR4, MyD88, IRAK4 Pathogen recognition and signaling for innate immunity. biomedres.usnih.govnih.gov

Computational Modeling and Simulation of this compound Interactions with Biological Systems

Computational modeling provides powerful, cost-effective tools to simulate and study complex biological systems at a molecular level. nih.govimb.am Applying these methods to this compound can accelerate research by predicting its behavior and guiding laboratory experiments.

Future computational research should include:

Molecular Dynamics (MD) Simulations: Simulating the interaction of this compound with model bacterial membranes to visualize its mechanism of action. These simulations can reveal how the peptide inserts into and disrupts the lipid bilayer, leading to cell death.

Protein-Ligand Docking: Modeling the binding of this compound to specific molecular targets, such as the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. This can help explain its anti-inflammatory effects and antimicrobial specificity.

In Silico Analog Design: Using computational models to predict how changes to the peptide's amino acid sequence will affect its structure, stability, and binding affinity for bacterial targets. imb.am This allows for the virtual screening of thousands of potential analogs to identify the most promising candidates for synthesis and laboratory testing. nih.gov

By integrating computational modeling with experimental validation, researchers can more efficiently elucidate the mechanisms of this compound and rationally design the next generation of peptide-based therapeutics. mdpi.comnitmb.org

Q & A

Basic Research Questions

Q. How to formulate a clear and impactful research question for studying Dybowskin-2CDYa?

  • Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure objectives. For example:

  • Feasibility: Ensure access to synthesis protocols and analytical tools (e.g., NMR, HPLC) .
  • Novelty: Identify gaps in existing literature, such as unexplored biological pathways or structural analogs .
  • Relevance: Align with broader scientific goals, such as understanding its mechanism of action in specific cell lines .

Q. What experimental design principles should guide initial studies on this compound?

  • Methodological Guidance :

  • Replicability : Document synthesis protocols (e.g., solvent systems, temperature gradients) and characterization methods (e.g., crystallography, spectroscopy) in detail .
  • Controls : Include positive/negative controls in bioactivity assays to isolate compound-specific effects .
  • Sample Size : Use power analysis to determine minimum sample sizes for statistical validity, particularly in dose-response studies .

Q. How to design a reliable data collection framework for this compound’s physicochemical properties?

  • Methodological Guidance :

  • Quantitative Tools : Use standardized assays (e.g., solubility tests, partition coefficients) with triplicate measurements to minimize variability .
  • Qualitative Observations : Record contextual factors (e.g., batch-to-batch purity, storage conditions) that may influence results .
  • Cross-Validation : Compare data with published analogs (e.g., Dybowskin-1CDYa) to identify outliers .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data for this compound across studies?

  • Methodological Guidance :

  • Triangulation : Combine multiple methods (e.g., in vitro assays, molecular docking simulations) to validate mechanisms .
  • Bias Mitigation : Audit experimental conditions (e.g., cell line viability, solvent interference) that may skew results .
  • Meta-Analysis : Systematically review datasets from independent labs to identify consensus or contextual discrepancies .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Guidance :

  • Model Selection : Use Hill slope equations or logistic regression to fit sigmoidal curves .
  • Uncertainty Quantification : Apply bootstrapping or Monte Carlo simulations to estimate confidence intervals for EC50/IC50 values .
  • Software Tools : Leverage platforms like GraphPad Prism or R packages (e.g., drc) for robust curve-fitting .

Q. How to integrate multi-omics data (e.g., transcriptomics, proteomics) into mechanistic studies of this compound?

  • Methodological Guidance :

  • Pathway Enrichment : Use tools like DAVID or STRING to map differentially expressed genes/proteins to biological pathways .
  • Network Pharmacology : Construct interaction networks to identify synergistic or off-target effects .
  • Data Fusion : Apply machine learning (e.g., random forests) to integrate heterogeneous datasets and prioritize key biomarkers .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Guidance :

  • Open Science Practices : Publish raw NMR spectra, chromatograms, and crystallographic data in supplementary materials .
  • Collaborative Validation : Partner with independent labs to replicate synthesis and bioassays .
  • Standardization : Adopt IUPAC guidelines for reporting yields, purity thresholds, and spectroscopic benchmarks .

Methodological Pitfalls to Avoid

  • Overreliance on Single-Source Data : Cross-check spectral or bioactivity data against multiple databases (e.g., PubChem, ChEMBL) to avoid confirmation bias .
  • Inadequate Controls : Omission of solvent controls in cytotoxicity assays may falsely attribute effects to the compound .
  • Poor Documentation : Incomplete experimental details hinder replication; use checklists like ARRIVE or MDAR to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.